molecular formula C24H42NO5P B14529569 Methyl [bis(octyloxy)phosphoryl]phenylcarbamate CAS No. 62640-16-8

Methyl [bis(octyloxy)phosphoryl]phenylcarbamate

Cat. No.: B14529569
CAS No.: 62640-16-8
M. Wt: 455.6 g/mol
InChI Key: FGQSGIVVLXGOKV-UHFFFAOYSA-N
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Description

Methyl [bis(octyloxy)phosphoryl]phenylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [bis(octyloxy)phosphoryl]phenylcarbamate typically involves the reaction of phenyl isocyanate with bis(octyloxy)phosphoryl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{PhNCO} + \text{(C_8H_{17}O)2P(O)Cl} \rightarrow \text{PhNCO(O)P(O)(OC_8H{17})_2} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes steps such as mixing, heating, and purification to obtain the final product in high yield and purity. The use of advanced techniques like chromatography and crystallization may be employed to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl [bis(octyloxy)phosphoryl]phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or phosphoryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl [bis(octyloxy)phosphoryl]phenylcarbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl [bis(octyloxy)phosphoryl]phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [bis(hexyloxy)phosphoryl]phenylcarbamate
  • Methyl [bis(decyloxy)phosphoryl]phenylcarbamate
  • Methyl [bis(dodecyloxy)phosphoryl]phenylcarbamate

Uniqueness

Methyl [bis(octyloxy)phosphoryl]phenylcarbamate is unique due to its specific alkyl chain length (octyl groups), which can influence its chemical properties and biological activities. The presence of octyloxy groups may enhance its solubility and interaction with biological membranes, making it distinct from other similar compounds with different alkyl chain lengths.

Properties

CAS No.

62640-16-8

Molecular Formula

C24H42NO5P

Molecular Weight

455.6 g/mol

IUPAC Name

methyl N-dioctoxyphosphoryl-N-phenylcarbamate

InChI

InChI=1S/C24H42NO5P/c1-4-6-8-10-12-17-21-29-31(27,30-22-18-13-11-9-7-5-2)25(24(26)28-3)23-19-15-14-16-20-23/h14-16,19-20H,4-13,17-18,21-22H2,1-3H3

InChI Key

FGQSGIVVLXGOKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(N(C1=CC=CC=C1)C(=O)OC)OCCCCCCCC

Origin of Product

United States

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